molecular formula C34H46O6Si B060521 Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside CAS No. 166592-73-0

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside

Cat. No.: B060521
CAS No.: 166592-73-0
M. Wt: 578.8 g/mol
InChI Key: MHNHIGWCUNOEFZ-AALIFHQRSA-N
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Description

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. It is a derivative of glucopyranoside, modified with benzyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside typically involves multiple steps The process begins with the protection of hydroxyl groups on the glucopyranoside molecule using benzyl groupsThe reaction conditions often involve the use of strong bases and silylating agents under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can regenerate the free hydroxyl groups on the glucopyranoside .

Scientific Research Applications

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: In studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds targeting carbohydrate-related disorders.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protected sugar derivative. The benzyl and tert-butyldimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is unique due to its specific protection pattern, which provides enhanced stability and selective reactivity. This makes it particularly valuable in the synthesis of complex carbohydrates and glycoconjugates .

Properties

IUPAC Name

tert-butyl-[[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3/t29-,30-,31+,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNHIGWCUNOEFZ-AALIFHQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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